molecular formula C9H7BrN2 B1519119 8-Bromoquinolin-2-amine CAS No. 1092304-85-2

8-Bromoquinolin-2-amine

Cat. No.: B1519119
CAS No.: 1092304-85-2
M. Wt: 223.07 g/mol
InChI Key: JCZCFNGKDJIKQI-UHFFFAOYSA-N
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Description

8-Bromoquinolin-2-amine is a halogenated quinoline derivative with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . Its structure features a bromine atom at the 8-position and an amine group at the 2-position of the quinoline scaffold. Key identifiers include:

  • CAS Number: 1092304-85-2
  • SMILES: C1=CC2=C(C(=C1)Br)N=C(C=C2)N
  • InChIKey: JCZCFNGKDJIKQI-UHFFFAOYSA-N

The compound exhibits a predicted collision cross-section (CCS) range of 137.2–143.3 Ų across different charge states (e.g., [M+H]⁺, [M+Na]⁺), which is critical for mass spectrometry-based analyses . It is commercially available with a purity of ≥95% from suppliers such as CymitQuimica and Wuhan Xinxinjiali Bio-Technology .

Scientific Research Applications

Anticancer Activity

8-Bromoquinolin-2-amine and its derivatives have shown significant anticancer properties. Recent studies indicate that compounds within this class can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, derivatives with specific substitutions at the C-5 or C-7 positions exhibited IC50 values ranging from 0.69 to 22 mM against these cell lines, indicating their potential as lead compounds for anticancer drug development .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus. Studies have reported that certain derivatives exhibit higher antibacterial efficacy compared to standard antibiotics, suggesting that modifications to the quinoline structure can enhance bioactivity . The mechanism often involves targeting cell division proteins in bacteria, which is crucial for their growth and replication.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly as an iron chelator in the context of neurodegenerative diseases like Alzheimer’s disease. The ability of these compounds to bind metal ions such as Fe²⁺ and Zn²⁺ is critical in preventing the formation of neurotoxic aggregates associated with Alzheimer's pathology .

Enzyme Inhibition

Research has shown that derivatives of this compound can act as inhibitors of enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). These enzymes are vital in the regulation of neurotransmitters in the brain, making these compounds potential candidates for treating cognitive disorders .

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science:

Organic Light Emitting Diodes (OLEDs)

Compounds based on 8-hydroxyquinoline structures are utilized as electron carriers in OLED technology due to their favorable electronic properties. The incorporation of bromine enhances their luminescent properties, making them suitable for high-efficiency OLED applications .

Fluorescent Chemosensors

The ability of this compound to chelate metal ions has been exploited in developing fluorescent chemosensors for detecting heavy metals in environmental samples . These sensors leverage the fluorescence changes upon binding metal ions, providing a sensitive detection method.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

StudyFocusKey Findings
Krishna et al. (2020)Anticancer activityIdentified several derivatives with IC50 values < 10 mM against multiple cancer cell lines .
Ökten et al. (2020)Antimicrobial propertiesDemonstrated significant antibacterial activity against S. aureus with specific brominated derivatives showing enhanced efficacy .
Hirbod et al. (2017)Enzyme inhibitionDeveloped compounds exhibiting IC50 values between 8.80 to 26.50 µM against AChE and BuChE .

Mechanism of Action

The mechanism by which 8-bromoquinolin-2-amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes.

  • Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Quinoline derivatives with halogen and amine substituents are widely studied for their structural and functional diversity. Below is a comparative analysis of 8-bromoquinolin-2-amine with three analogs:

5-Bromoquinolin-8-amine (CAS: 53472-18-7)

  • Molecular Formula: C₉H₇BrN₂ (same as this compound) .
  • Key Differences: Substituent Positions: Bromine at the 5-position and amine at the 8-position, making it a positional isomer. Synthesis Challenges: Positional isomerism may require distinct bromination strategies compared to this compound.

8-Chloro-2-methylquinolin-5-amine (CAS: 64485-40-1)

  • Molecular Formula : C₁₀H₉ClN₂ .
  • Key Differences :
    • Halogen Substitution : Chlorine (less electronegative than bromine) at the 8-position.
    • Additional Methyl Group : A methyl group at the 2-position alters steric and electronic properties.
    • Applications : Methyl and chloro substituents may enhance lipophilicity, influencing drug membrane permeability .

3-Bromo-6-fluoroquinolin-8-amine (CAS: 515170-53-3)

  • Molecular Formula : C₉H₆BrFN₂ .
  • Key Differences :
    • Multiple Halogens : Bromine at the 3-position and fluorine at the 6-position.
    • Safety Profile : GHS hazard data emphasize respiratory risks, requiring stringent handling protocols .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications
This compound 1092304-85-2 C₉H₇BrN₂ 223.07 Br (8), NH₂ (2) High CCS values (137.2–143.3 Ų)
5-Bromoquinolin-8-amine 53472-18-7 C₉H₇BrN₂ 223.07 Br (5), NH₂ (8) ChEMBL-listed bioactivity
8-Chloro-2-methylquinolin-5-amine 64485-40-1 C₁₀H₉ClN₂ ~192.45 Cl (8), CH₃ (2), NH₂ (5) Enhanced lipophilicity
3-Bromo-6-fluoroquinolin-8-amine 515170-53-3 C₉H₆BrFN₂ ~244.06 Br (3), F (6), NH₂ (8) GHS-classified hazards

Key Findings and Insights

Structural Effects on Properties: Bromine at the 8-position (vs. 5-position) influences electronic distribution and reactivity due to resonance effects in the quinoline ring .

Analytical Relevance: The collision cross-section data for this compound provide a benchmark for MS-based identification, while similar data for analogs remain unreported .

Synthesis and Availability: this compound is more widely available (≥95% purity) than 5-bromo and fluoro analogs, which may reflect synthetic complexity .

Notes and Limitations

  • Data Gaps: No direct comparative studies on biological activity or reactivity were found in the evidence. For example, 5-bromoquinolin-8-amine’s ChEMBL entry lacks detailed assay results .
  • Safety Disparities: 3-Bromo-6-fluoroquinolin-8-amine has explicit GHS warnings, whereas safety data for this compound are absent in the provided evidence .
  • Positional Isomerism : The impact of bromine/amine positioning on pharmacological activity remains speculative without experimental validation.

Biological Activity

8-Bromoquinolin-2-amine is a derivative of quinoline that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C9H7BrN2) is synthesized through bromination of 8-aminoquinoline. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the brominated product efficiently . The structural formula is as follows:

8 Bromoquinolin 2 amine Br C9H7N2\text{8 Bromoquinolin 2 amine }\quad \text{Br C}_9\text{H}_7\text{N}_2

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied, demonstrating a range of pharmacological effects:

  • Anticancer Activity :
    • Studies indicate that 8-bromo derivatives exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB231 and PC-3. For instance, compounds derived from this structure showed IC50 values indicating effective inhibition of cancer cell proliferation .
    • A notable study reported that modifications to the quinoline structure enhanced its anticancer efficacy by targeting heat shock proteins (Hsp90), which are crucial in cancer cell survival and proliferation .
  • Antimicrobial Properties :
    • Compounds based on the 8-hydroxyquinoline structure, including 8-bromo derivatives, have demonstrated antimicrobial activities against a variety of pathogens. The mechanism often involves chelation of metal ions, which are essential for microbial growth .
  • Antiviral Effects :
    • Recent research highlights the potential of this compound in antiviral applications, particularly against influenza and other viral infections. The activity appears to correlate with the lipophilicity and electron-withdrawing properties of substituents on the quinoline ring .

Table 1: Summary of Biological Activities

Activity Cell Lines/Pathogens IC50/Cytotoxicity Mechanism
AnticancerMDA-MB231, PC-3IC50 = 28 µMInhibition of Hsp90 client proteins
AntimicrobialVarious bacteriaVariesMetal ion chelation
AntiviralInfluenza virusEffective inhibitionLipophilicity enhancement

Notable Research Findings

  • A study demonstrated that specific substitutions on the quinoline structure significantly enhance its anticancer activity by modulating interactions with target proteins involved in cancer cell survival .
  • Another investigation into the synthesis of novel derivatives revealed promising results in inhibiting viral replication, suggesting a potential pathway for drug development against viral infections like COVID-19 .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Modifications at specific positions on the quinoline ring can enhance or diminish its efficacy:

  • Electron-Withdrawing Groups : Increasing electron-withdrawing properties generally improve antiviral activity.
  • Lipophilicity : Enhanced lipophilicity correlates with increased cellular uptake and bioavailability, leading to improved therapeutic outcomes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution under mild conditions. Common nucleophiles include amines, thiols, and alkoxides.

Example Reaction:
Replacement of bromine with an amine group:

8 Bromoquinolin 2 amine+NH38 Aminoquinolin 2 amine+HBr\text{8 Bromoquinolin 2 amine}+\text{NH}_3\rightarrow \text{8 Aminoquinolin 2 amine}+\text{HBr}

Key Reagents and Conditions:

  • Ammonia (NH₃): In ethanol at 60°C for 6–12 hours .

  • Sodium azide (NaN₃): In dimethylformamide (DMF) at 80°C.

  • Potassium carbonate (K₂CO₃): Acts as a base in polar aprotic solvents.

Yield Optimization:

  • Reactions with excess nucleophiles (1.5–2 eq) improve yields to 75–90% .

Oxidation and Reduction Reactions

The amino group at the 2-position participates in redox reactions, enabling functional group interconversions.

Oxidation

The amine can be oxidized to a nitro group:

8 Bromoquinolin 2 amineKMnO4H2SO48 Bromoquinolin 2 nitro\text{8 Bromoquinolin 2 amine}\xrightarrow[\text{KMnO}_4]{\text{H}_2\text{SO}_4}\text{8 Bromoquinolin 2 nitro}

Conditions:

  • Potassium permanganate (KMnO₄): In acidic aqueous medium at 0°C .

  • Chromium trioxide (CrO₃): In acetic acid under reflux.

Reduction

The bromine atom can be reduced to hydrogen under catalytic hydrogenation:

8 Bromoquinolin 2 amineH2Pd CQuinolin 2 amine\text{8 Bromoquinolin 2 amine}\xrightarrow[\text{H}_2]{\text{Pd C}}\text{Quinolin 2 amine}

Catalysts:

  • Palladium on carbon (Pd/C): 10% w/w, 1 atm H₂, 25°C.

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor in synthesizing polycyclic structures via:

  • Buchwald-Hartwig coupling: With aryl halides to form C–N bonds .

  • Suzuki-Miyaura coupling: With boronic acids to form biaryl systems .

Example Cyclization:
Formation of pyrroloquinoline derivatives:

8 Bromoquinolin 2 amine+Propargyl bromidePyrrolo 1 2 a quinoline\text{8 Bromoquinolin 2 amine}+\text{Propargyl bromide}\rightarrow \text{Pyrrolo 1 2 a quinoline}

Conditions:

  • Copper(I) iodide (CuI), triphenylphosphine (PPh₃), in tetrahydrofuran (THF) .

Photorearrangement Reactions

Under UV light, 8-Bromoquinolin-2-amine undergoes Hofmann-Martius-type rearrangements, producing ortho-substituted anilines .

Mechanism:

  • Photoexcitation to the singlet state.

  • Heterolytic C–N bond cleavage (<2.5 ps).

  • Recombination with aniline intermediates (~20 ps) .

Key Observations:

  • Regioselectivity >90% for ortho products .

  • Transient absorption spectroscopy confirms intermediates .

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield Applications
Nucleophilic SubstitutionNaN₃, DMF, 80°C85%Synthesis of azido derivatives
OxidationKMnO₄, H₂SO₄, 0°C70% Nitro compound preparation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, H₂O/EtOH78% Biaryl drug intermediates
PhotorearrangementUV light (254 nm), CH₃CN92% Photoactivatable aniline synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromoquinolin-2-amine, and how do reaction conditions influence yield and purity?

this compound (CAS: 1092304-85-2) is typically synthesized via bromination of quinolin-2-amine precursors. Key methods include:

  • Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under inert atmospheres to minimize side reactions .
  • Regioselective substitution : The bromine atom is introduced at the 8-position due to steric and electronic effects of the amino group at position 2. Solvents like DCM or DMF are often used to optimize selectivity .

Critical factors :

  • Temperature : Lower temperatures (0–5°C) reduce polybromination byproducts.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance regioselectivity .
  • Purification : Column chromatography or recrystallization improves purity (>95% as per typical protocols) .

Table 1 : Comparison of Brominating Agents

AgentYield (%)Purity (%)Side Products
Br₂65–7590–95Dibrominated isomers
NBS70–8095–98Minimal

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and NH₂ signals (δ 5.5–6.0 ppm, broad). The bromine atom causes deshielding of adjacent protons .
  • HPLC-MS : To confirm molecular weight (213.06 g/mol) and detect impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • Elemental Analysis : Validates C₉H₇BrN₂ composition (±0.3% deviation acceptable) .

Q. What in vitro biological activities have been reported for this compound derivatives?

While direct studies on this compound are limited, structurally related quinoline amines (e.g., 8-Aminoquinoline derivatives) exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
  • Anticancer potential : IC₅₀ values of 10–50 µM in breast and lung cancer cell lines, linked to topoisomerase inhibition .

Note : Activity varies with substituents; bromine enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced pharmacokinetics?

  • Modifications :
    • Amino group alkylation : Improves metabolic stability (e.g., methyl or ethyl groups reduce hepatic clearance) .
    • Heterocyclic fusion : Adding pyridine or imidazole rings enhances solubility and bioavailability .
  • In silico tools : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase .

Table 2 : Impact of Substituents on Pharmacokinetic Parameters

DerivativeLogPt₁/₂ (h)Plasma Protein Binding (%)
8-Br-QA (parent)2.11.585
8-Br-QA-Me2.53.290
8-Br-QA-Imid1.84.578

Q. How should researchers address contradictions in reported biological activity data for quinoline derivatives?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Compound purity : Impurities >5% skew dose-response curves .

Methodological solutions :

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays .
  • Meta-analysis : Apply PRISMA frameworks to systematically evaluate literature (e.g., Figure 2 in ) .
  • Cross-validation : Compare in vitro results with in silico predictions (e.g., REAXYS or PISTACHIO databases) .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Storage conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation.
    • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the NH₂ group .
  • Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC quantification .

Q. How can computational chemistry guide the design of this compound-based probes for cellular imaging?

  • Fluorescent tagging : Attach dansyl or BODIPY fluorophores to the amino group. DFT calculations optimize Stokes shift and quantum yield .
  • Solubility prediction : COSMO-RS simulations identify compatible buffers (e.g., PBS with 10% DMSO) .

Key Recommendations for Researchers :

  • Prioritize regioselective synthesis and purity validation.
  • Cross-reference biological data with structural analogs and computational models.
  • Adopt systematic review methodologies to resolve data inconsistencies .

Preparation Methods

Overview of 8-Bromoquinolin-2-amine Synthesis

This compound is a halogenated quinoline derivative with significant applications in medicinal chemistry and material science. Its preparation generally involves selective bromination of quinoline derivatives or amination of bromoquinoline precursors. The key synthetic challenge is achieving regioselective bromination and efficient amination under controlled conditions.

Preparation via Amination of 8-Bromoquinoline Precursors

One common approach to synthesize amino-substituted bromoquinolines is through the amination of 8-bromoquinoline derivatives . A closely related example is the preparation of 2-methyl-8-aminoquinoline by amination of 2-methyl-8-bromoquinoline, which can be adapted for this compound synthesis.

Reaction Conditions and Catalysts

  • Starting Material: 8-Bromoquinoline or its methylated analog.
  • Catalysts: Transition metal acetylacetonates such as copper(II) acetylacetonate, iron(III) acetylacetonate, cobalt(II) acetylacetonate, or zinc acetylacetonate.
  • Strong Bases: Cesium carbonate, cesium hydroxide, potassium carbonate, or potassium hydroxide.
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetylacetone, tetrahydrofuran (THF), or N-methylpyrrolidone (NMP).
  • Temperature: 60 °C to 120 °C.

The reaction proceeds via nucleophilic substitution of the bromine atom by an amino group under catalytic and basic conditions, yielding the aminoquinoline derivative.

Example Reaction Scheme

Step Reagents & Conditions Outcome
1 8-Bromoquinoline + NH3 (or amine source) Amination under catalyst/base
2 Catalyst: Cu(acac)2 or Fe(acac)3 Substitution of Br by NH2
3 Base: Cs2CO3 or KOH Deprotonation and activation
4 Solvent: DMSO or DMF Medium for reaction
5 Temperature: 60-120 °C Reaction proceeds to completion

This method is efficient and scalable, providing good yields of 8-aminoquinoline derivatives, which can be directly applied to this compound synthesis by choosing appropriate quinoline precursors.

Direct Bromination of 8-Aminoquinoline Derivatives

Another synthetic route involves selective bromination of quinoline derivatives already bearing an amino group at the 2-position or other substitution patterns.

Bromination Conditions

  • Brominating Agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvents: Acetonitrile (CH3CN), chloroform (CHCl3), acetic acid (AcOH), or carbon tetrachloride (CCl4).
  • Temperature: 0 °C to room temperature (24 °C).
  • Reaction Time: Hours to days depending on conditions.

Selectivity and Yield

  • Bromination of 8-substituted quinolines can be controlled to yield mono- or dibromo derivatives.
  • Using 2.1 equivalents of Br2 in acetonitrile at 0 °C, selective bromination at the 8-position can be achieved with high conversion rates (~90% yield).
  • Excess bromine leads to dibromo derivatives, which may be undesirable.
  • The presence of solid composites like LiClO4-SiO2 can enhance selectivity and yield.

Example Data Table: Bromination of 8-Substituted Quinolines

Entry Substrate Brominating Agent Solvent Temp (°C) Equivalents Br2 Yield (%) Product
1 8-Aminoquinoline Br2 CH3CN 0 2.1 90 This compound
2 8-Hydroxyquinoline Br2 AcOH RT 2.1 75 5,7-Dibromo derivative
3 8-Methoxyquinoline Br2 CH3CN RT Excess 50 (mixture) Mixture of mono- and dibromo

This selective bromination strategy is well-documented for synthesizing halogenated quinoline derivatives, including this compound, by controlling reagent stoichiometry and reaction conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Solvent(s) Temperature Range Yield Range (%) Notes
Amination of 8-Bromoquinoline 8-Bromoquinoline Cu(acac)2, Cs2CO3 (strong base) DMSO, DMF, THF, NMP 60-120 °C High (not specified) Efficient substitution of Br by NH2
Direct Bromination 8-Aminoquinoline or analogs Br2, NBS CH3CN, AcOH, CHCl3, CCl4 0-24 °C 75-90 Selectivity controlled by Br2 equivalents
Isoquinoline Bromination Isoquinoline derivatives NBS, strong acid (H2SO4) Acidic media -30 to -15 °C High (>90) Low temp critical for regioselectivity

Research Findings and Practical Considerations

Properties

IUPAC Name

8-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZCFNGKDJIKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652864
Record name 8-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092304-85-2
Record name 8-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Other cyclic amides of the present invention can be prepared such as the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones 16 as described in Scheme 9. Substituted amines are coupled to the 8-bromo-2-chloroquinoline through treatment with base, such as LiHMDS, at a temperature of about RT, to afford the desired 8-bromoquinolin-2-amine 13. The bromo compound 13 is converted to the boronic acid 14 via treatment with a palladium catalyst, such as Pd(dppf)2Cl2, bis(pinacolato)diboron, and a base such as KOAc, at a temperature higher than RT, preferably above about 75° C., more preferably at about at 115° C. Coupling of the boronic acid 14 with the protected 7-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 11 such as in the presence of a palladium catalyst, such as Pd2(dba)3 or bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)-dichloro-palladium(H), and dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine and a base such as K3PO4, at a temperature higher than RT, preferably above about 75° C., more preferably at about at 130° C., gave the protected 7-(quinolin-8-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 15. Deprotection, such as with acid, at a temperature higher than RT, preferably at about 50° C., affords the desired 7-(quinolin-8-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 16.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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